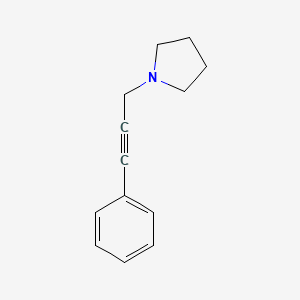

Pyrrolidine, 1-(3-phenyl-2-propynyl)-

Description

Contextualization within Pyrrolidine (B122466) Chemistry and its Derivatives in Academic Inquiry

The pyrrolidine ring, a saturated heterocycle also known as tetrahydropyrrole, is a cornerstone of medicinal and biological chemistry. wikipedia.orgnih.gov This five-membered nitrogen-containing scaffold is a prevalent feature in a vast array of natural products, including alkaloids like nicotine, and is a key structural component in numerous FDA-approved drugs. wikipedia.orgresearchgate.netresearchgate.net

The significance of the pyrrolidine scaffold in academic and industrial research is multifaceted:

Three-Dimensional Structure : The non-planar, puckered nature of the sp³-hybridized pyrrolidine ring provides a three-dimensional framework that is crucial for exploring pharmacophore space and achieving specific spatial orientations for molecular interactions. researchgate.netnih.gov

Stereochemical Complexity : The carbon atoms in the pyrrolidine ring can be stereogenic centers, allowing for the creation of diverse stereoisomers. This stereochemical diversity is often critical for biological activity, as different enantiomers or diastereomers can exhibit varied binding affinities and effects on biological targets like proteins. researchgate.net

Versatile Biological Activity : Pyrrolidine derivatives have demonstrated a broad spectrum of biological activities, including antibacterial, antifungal, antiviral, anti-inflammatory, and antitumoral properties. nih.govresearchgate.net This proven track record makes the pyrrolidine nucleus an attractive starting point for the design of new therapeutic agents. frontiersin.org

The synthesis of new pyrrolidine derivatives is a major focus of chemical research, with common methods including 1,3-dipolar cycloadditions and various aminocyclization reactions. nih.gov The continuous exploration of this chemical space aims to generate novel compounds with improved potency, selectivity, and pharmacokinetic profiles.

Significance of the 3-Phenyl-2-propynyl Moiety in Molecular Design for Research

The 3-phenyl-2-propynyl group, attached to the nitrogen of the pyrrolidine ring, is a deliberately chosen structural element in molecular design. This moiety, which classifies the molecule as a propargylamine (B41283), contributes several important features:

Rigid Linker : The alkyne (propynyl) portion of the moiety acts as a rigid, linear linker. This rigidity can be advantageous in drug design, as it restricts the conformational flexibility of the molecule, which can help in positioning the terminal phenyl group precisely within a biological target's binding site. This contrasts with more flexible alkyl chains, which can adopt numerous conformations.

Phenyl Group Interactions : The phenyl group is a fundamental aromatic system frequently used in medicinal chemistry. It can participate in crucial non-covalent interactions with biological macromolecules, including hydrophobic interactions, π-π stacking, and cation-π interactions. These interactions are often key to a molecule's binding affinity and biological activity.

Metabolic Stability : The propargyl group can influence the metabolic stability of a compound. In some contexts, it can act as a mechanism-based inactivator of certain enzymes, a property that is actively explored in drug development.

The combination of an amine (like pyrrolidine) with a propargyl group is a well-established pharmacophore. The strategic placement of a phenyl group at the terminus of this moiety is a common design strategy aimed at targeting specific protein pockets and enhancing biological effects.

Overview of Research Trajectories for Pyrrolidine, 1-(3-phenyl-2-propynyl)-

Current research involving Pyrrolidine, 1-(3-phenyl-2-propynyl)- is primarily centered on its chemical synthesis and characterization. It serves as a model compound in the development of new synthetic methodologies for creating propargylamines.

One prominent research finding is its synthesis via a copper(I) halide-catalyzed Michael Addition reaction. acs.orgnih.gov This method involves the reaction of a secondary amine (pyrrolidine), a 1-alkyne (phenylacetylene), and a methyl vinyl ketone derivative. acs.orgnih.gov This synthetic route has been documented to produce Pyrrolidine, 1-(3-phenyl-2-propynyl)- as a yellow liquid with a yield of 53%. acs.orgnih.gov Detailed characterization of the synthesized compound has been performed using various spectroscopic techniques, providing a clear chemical fingerprint. acs.orgnih.gov Another synthetic approach involves using supported silver nanoparticles as a catalyst, which has been reported to yield the compound in over 85% yield. thieme-connect.com

Further research has led to the synthesis of the corresponding salt, 1-(3-Phenyl-prop-2-yn-yl)pyrrolidinium chloride, which was prepared through a three-component coupling reaction using copper(I) iodide. nih.gov The formation and crystallographic analysis of this salt confirm the structure of the parent compound and provide insights into its solid-state conformation and intermolecular interactions. nih.gov

While specific biological activity studies for Pyrrolidine, 1-(3-phenyl-2-propynyl)- are not extensively detailed in the reviewed literature, its structural components suggest potential avenues for future investigation. Given the broad biological relevance of both the pyrrolidine ring and the propargylamine pharmacophore, this compound represents a candidate for screening in various biological assays, such as those for anticancer, anti-inflammatory, or neurological activity. researchgate.netnih.gov Its current trajectory is that of a well-characterized building block, poised for potential application in medicinal chemistry and materials science.

Table 2: Spectroscopic Data for Pyrrolidine, 1-(3-phenyl-2-propynyl)-

| Technique | Data |

|---|---|

| IR (Infrared) | (neat): 2959, 2910, 2854, 2814, 2761, 1597, 1489, 1449, 1347, 1329, 1289, 1269, 1116, 1071, 1006, 916, 861, 757, 692 cm⁻¹ |

| ¹H NMR (Proton NMR) | (400 MHz, CDCl₃): δ 7.46–7.44 (m, 2H), 7.32–7.30 (m, 3H), 3.80–3.78 (m, 4H), 3.54–3.52 (m, 2H), 2.67–2.66 (m, 4H) |

| ¹³C NMR (Carbon NMR) | (100 MHz, CDCl₃): δ 131.7, 128.2, 128.1, 122.9, 85.5, 84.0, 66.9, 52.4, 48.0 |

| HRMS (High-Resolution Mass Spectrometry) | (ESI-TOF) m/z: [M + H]⁺ calcd for C₁₃H₁₅N: 186.1282; found: 186.1284 |

Structure

3D Structure

Properties

CAS No. |

1015-02-7 |

|---|---|

Molecular Formula |

C13H15N |

Molecular Weight |

185.26 g/mol |

IUPAC Name |

1-(3-phenylprop-2-ynyl)pyrrolidine |

InChI |

InChI=1S/C13H15N/c1-2-7-13(8-3-1)9-6-12-14-10-4-5-11-14/h1-3,7-8H,4-5,10-12H2 |

InChI Key |

RMUXFGSBUMKISW-UHFFFAOYSA-N |

Canonical SMILES |

C1CCN(C1)CC#CC2=CC=CC=C2 |

Origin of Product |

United States |

Synthetic Methodologies and Advanced Strategies for Pyrrolidine, 1 3 Phenyl 2 Propynyl

Direct Synthesis Approaches to the 1-(3-phenyl-2-propynyl)pyrrolidine Scaffold

Direct approaches focus on forming the bond between the nitrogen of the pyrrolidine (B122466) ring and the propargylic carbon of the 3-phenyl-2-propynyl group. These methods are often highly efficient due to their convergent nature.

Three-Component Coupling Reactions (A3 Coupling) for Propargylamine (B41283) Formation

The most prominent and atom-economical method for synthesizing propargylamines is the A3 coupling reaction, a one-pot, three-component condensation of an alkyne, an aldehyde, and an amine. For the synthesis of Pyrrolidine, 1-(3-phenyl-2-propynyl)-, this involves the reaction of phenylacetylene, an aldehyde (typically formaldehyde (B43269) or its equivalent), and pyrrolidine. The reaction is catalyzed by a variety of metal salts and complexes and proceeds through the in situ formation of an iminium ion from the amine and aldehyde, which is then attacked by a metal-acetylide intermediate generated from the alkyne.

A wide array of catalytic systems has been developed to improve the efficiency, selectivity, and environmental footprint of the A3 coupling reaction. Copper salts, such as Cu(I) and Cu(II), are among the most common and cost-effective catalysts. researchgate.net Gold and silver salts have also demonstrated high efficacy, often providing excellent yields even at low catalyst loadings in aqueous media. researchgate.net

Recent research has focused on developing heterogeneous catalysts to simplify product purification and enable catalyst recycling. Mesoporous copper/aluminum oxide "sponges" have emerged as excellent solid catalysts for A3 coupling. researchgate.netmdpi.com These materials are robust, inexpensive, and can be easily separated from the reaction mixture by filtration and reused without a significant loss of activity. researchgate.netmdpi.com The general procedure involves heating the amine, aldehyde, alkyne, and the solid catalyst in a solvent like toluene (B28343). mdpi.com

The choice of solvent and temperature also plays a critical role. While many reactions are performed in organic solvents like toluene or dioxane at elevated temperatures (100-110 °C), some catalytic systems work efficiently in water or even under solvent-free conditions. researchgate.netnih.gov For instance, a dicopper(I) complex has been shown to be highly efficient, requiring a catalyst loading of only 0.4 mol% to achieve excellent yields in toluene at 110 °C. nih.gov

| Catalyst System | Amine | Aldehyde | Alkyne | Solvent | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|---|---|

| Cu/Al/oxide | Piperidine (B6355638) | Benzaldehyde | Phenylacetylene | Toluene | 100 | 94 | researchgate.net |

| CuI2(pip)2 (0.4 mol%) | Piperidine | Benzaldehyde | Phenylacetylene | Toluene | 110 | 98 | nih.gov |

| AgI (3 mol%) | Piperidine | Benzaldehyde | Phenylacetylene | Water | 100 | 85 | researchgate.net |

| AuBr3 (1 mol%) | Piperidine | Benzaldehyde | Phenylacetylene | Water | 80 | 95 | researchgate.net |

The A3 coupling reaction is notable for its broad substrate scope, tolerating a wide variety of amines, aldehydes, and alkynes. mdpi.com In the context of synthesizing derivatives of Pyrrolidine, 1-(3-phenyl-2-propynyl)-, studies have shown that secondary cyclic amines like pyrrolidine and piperidine are excellent substrates. researchgate.netnih.gov

The aldehyde component can be varied significantly. While formaldehyde is used to generate the unsubstituted propargylamine, other aromatic and aliphatic aldehydes can be used to install a substituent at the carbon atom bearing the nitrogen and phenyl groups. Aromatic aldehydes, including those with electron-donating and electron-withdrawing groups, generally react well to give the corresponding propargylamines in good to excellent yields. nih.gov

The alkyne component is also versatile. Phenylacetylene is the direct precursor for the target compound, but other terminal alkynes, both aromatic and aliphatic, can be successfully employed, highlighting the robustness of the A3 coupling for generating a diverse library of propargylamine derivatives. nih.govnih.gov The efficiency of the reaction is generally high, with many optimized systems providing isolated yields well above 90%. researchgate.netnih.gov

| Aldehyde | Amine | Alkyne | Yield (%) | Reference |

|---|---|---|---|---|

| Benzaldehyde | Piperidine | Phenylacetylene | 98 | nih.gov |

| 4-Fluorobenzaldehyde | Piperidine | Phenylacetylene | 97 | nih.gov |

| 4-Methylbenzaldehyde | Piperidine | Phenylacetylene | 98 | nih.gov |

| 2-Thiophenecarboxaldehyde | Piperidine | Phenylacetylene | 96 | nih.gov |

| Butyraldehyde | Piperidine | Phenylacetylene | 90 | nih.gov |

Metal-Catalyzed Alkynylation Reactions

Beyond the three-component A3 coupling, direct synthesis can also be achieved through two-component, metal-catalyzed N-alkynylation reactions. This approach involves the coupling of a pre-formed pyrrolidine nucleophile with an electrophilic 3-phenyl-2-propynyl species. A common strategy is the N-propargylation of the amine using a propargyl halide or sulfonate. While this reaction can sometimes proceed without a catalyst, metal catalysis can significantly improve reaction rates and yields, particularly with less reactive substrates.

Palladium and copper catalysts are often employed for C-N bond-forming reactions. For example, a palladium-catalyzed process could involve the coupling of pyrrolidine with a compound like 3-phenylprop-2-yn-1-yl bromide. Such reactions are fundamental in organic synthesis for the construction of carbon-heteroatom bonds.

Pyrrolidine Ring Construction Strategies Relevant to 1-(3-phenyl-2-propynyl)- Derivatives

An alternative synthetic paradigm involves forming the pyrrolidine ring from an acyclic precursor that already contains the 3-phenyl-2-propynyl group. This approach is valuable when stereocenters need to be set during the ring-forming step or when appropriately functionalized acyclic precursors are more readily available.

Intramolecular Cyclization Pathways

Intramolecular cyclization is a powerful strategy for constructing heterocyclic rings. In a relevant approach to the 1-(3-phenyl-2-propynyl)pyrrolidine scaffold, an acyclic precursor containing both the nitrogen atom and a suitably positioned reactive group can be cyclized. A pertinent example is the intramolecular hydroamination of an aminoalkene or aminoalkyne.

For instance, a precursor such as N-(3-phenyl-2-propynyl)pent-4-en-1-amine could undergo a metal-catalyzed intramolecular cyclization. In this process, the amine nitrogen attacks the alkene, forming the five-membered pyrrolidine ring. Palladium, gold, and other transition metals are known to catalyze such transformations, often with high levels of stereocontrol. Similarly, the cyclization of an N-propargyl derivative containing a leaving group at the appropriate position in the alkyl chain can lead to the formation of the pyrrolidine ring through intramolecular nucleophilic substitution. Gold(I) catalysts, in particular, are effective at activating alkyne functionalities toward nucleophilic attack, providing a mild and efficient means of cyclization for N-propargylated precursors. nih.gov

Ring-Closing Metathesis (RCM) in Pyrrolidine Synthesis

Ring-closing metathesis (RCM) has emerged as a powerful and atom-economical method for the synthesis of cyclic compounds, including pyrrolidines. acs.orgorganic-chemistry.orgacs.orgnih.gov This reaction typically employs ruthenium-based catalysts, such as the Grubbs catalysts, to facilitate the intramolecular cyclization of a diene or enyne precursor. acs.org For the synthesis of a pyrrolidine ring, an acyclic precursor containing two terminal alkenes or an alkene and an alkyne, with the nitrogen atom positioned appropriately, is required.

In the synthesis of Pyrrolidine, 1-(3-phenyl-2-propynyl)-, a suitable precursor would be an N-(3-phenyl-2-propynyl)diallylamine. RCM would then furnish the corresponding N-substituted dihydropyrrole, which can be readily hydrogenated to the target pyrrolidine. thieme-connect.com

Table 3: Conditions for Ring-Closing Metathesis for Pyrrolidine Synthesis

| Catalyst | Solvent | Temperature (°C) | Reaction Time (h) |

|---|---|---|---|

| Grubbs I | CH2Cl2 | 40 | 15 |

| Grubbs II | CH2Cl2 | 40 | 2 |

Cycloaddition Reactions for Pyrrolidine Core Formation

[3+2] Cycloaddition reactions are a highly efficient method for constructing five-membered rings, including the pyrrolidine core. mdpi.com A common approach involves the reaction of an azomethine ylide with an alkene. rsc.org These reactions can be catalyzed by various metal complexes and can proceed with high regio- and diastereoselectivity. nih.govacs.org Glycine-based [3+2] cycloaddition is a versatile method for the synthesis of pyrrolidine-containing compounds. mdpi.com

To synthesize the pyrrolidine ring of the target molecule using this strategy, an azomethine ylide could be generated in situ from a precursor that, upon cyclization, would allow for the subsequent introduction of the 3-phenyl-2-propynyl group onto the nitrogen atom. Alternatively, a more complex azomethine ylide already containing the desired N-substituent could be employed.

Functionalization and Derivatization of Pre-existing Pyrrolidine Rings

An alternative and often more direct approach to Pyrrolidine, 1-(3-phenyl-2-propynyl)- involves the modification of a pre-existing pyrrolidine ring.

The most straightforward method for the synthesis of Pyrrolidine, 1-(3-phenyl-2-propynyl)- is the N-alkylation of pyrrolidine itself. This involves the reaction of pyrrolidine, a commercially available secondary amine, with a suitable 3-phenyl-2-propynyl electrophile. Common alkylating agents for this purpose include 3-phenyl-2-propynyl halides (e.g., bromide or chloride) or sulfonates (e.g., tosylate or mesylate). The reaction is typically carried out in the presence of a base to neutralize the acid generated during the reaction.

Table 4: Typical Conditions for N-Alkylation of Pyrrolidine

| Alkylating Agent | Base | Solvent | Temperature |

|---|---|---|---|

| 3-phenyl-2-propynyl bromide | K2CO3 | Acetonitrile | Room Temperature to Reflux |

| 3-phenyl-2-propynyl chloride | Triethylamine | Dichloromethane | Room Temperature |

| 3-phenyl-2-propynyl tosylate | NaH | THF/DMF | 0 °C to Room Temperature |

While the primary focus of this article is on the synthesis of the target compound, it is worth noting that the pyrrolidine ring, once formed and N-functionalized, can undergo further modifications. For instance, α-C–H functionalization of N-substituted pyrrolidines can introduce aryl or other groups at the 2- and 5-positions of the ring. rsc.org However, for the specific synthesis of Pyrrolidine, 1-(3-phenyl-2-propynyl)-, these post-synthesis modifications are less relevant than the direct N-alkylation or de novo ring formation methods.

Stereochemical Control and Asymmetric Synthesis of Pyrrolidine, 1 3 Phenyl 2 Propynyl Analogues

Enantioselective and Diastereoselective Synthesis of Pyrrolidine (B122466) Scaffolds

The asymmetric synthesis of the pyrrolidine core can be approached in two primary ways: by constructing the ring from acyclic precursors in a stereocontrolled manner or by modifying an existing chiral pyrrolidine template, such as L-proline. mdpi.com The formation of the pyrrolidine ring from non-cyclic starting materials often provides more flexibility and is amenable to catalytic asymmetric methods that can generate multiple stereocenters in a single step. rsc.orgnih.gov

Key strategies for the de novo asymmetric synthesis of pyrrolidine scaffolds include:

Catalytic Asymmetric 1,3-Dipolar Cycloaddition: This is one of the most powerful methods for the stereocontrolled synthesis of pyrrolidines. rsc.org The reaction involves an azomethine ylide (the 1,3-dipole) and an alkene (the dipolarophile). The use of a chiral metal catalyst, typically based on copper(I), silver(I), or palladium(II), complexes with a chiral ligand, can orchestrate the cycloaddition to proceed with high enantio- and diastereoselectivity. organic-chemistry.orgchemistryviews.orgnih.gov This method has the potential to create up to four new contiguous stereocenters in one operation. rsc.org

Asymmetric Multicomponent Reactions (MCRs): MCRs are highly efficient processes that combine three or more reactants in a single operation to form a complex product. nih.gov A notable example is the asymmetric A³ (Aldehyde-Alkyne-Amine) coupling, which directly produces chiral propargylamines. nih.gov When a secondary amine like pyrrolidine is used with an aldehyde (e.g., benzaldehyde) and a terminal alkyne (e.g., phenylacetylene), the resulting product is a 1-propargyl-pyrrolidine derivative. The use of a chiral catalyst ensures the enantioselective formation of the new stereocenter on the side chain. nih.gov

Metal-Catalyzed Cyclization and Annulation Reactions: Various transition-metal-catalyzed reactions, such as the diverted N-H insertion of metallocarbenes, can produce highly functionalized pyrrolidines with excellent diastereoselectivity. brynmawr.edunih.gov These methods often involve the intramolecular cyclization of a carefully designed acyclic precursor.

The success of catalytic asymmetric synthesis hinges on the development of effective chiral catalysts. Both metal-based catalysts and organocatalysts have been extensively applied to the synthesis of chiral pyrrolidines. nih.gov

For the synthesis of analogues of Pyrrolidine, 1-(3-phenyl-2-propynyl)-, catalysts for two key transformations are particularly relevant: the formation of the chiral pyrrolidine ring and the asymmetric introduction of the propargyl side chain.

Metal Catalysts for [3+2] Cycloadditions: A range of chiral metal complexes have been developed for asymmetric 1,3-dipolar cycloadditions. Silver(I) and Copper(I) complexes are frequently used, often paired with chiral phosphine (B1218219) ligands such as (S)-DTBM-SEGPHOS or phosphoramidites. organic-chemistry.orgnih.gov For instance, the cycloaddition of an imino ester with an alkene catalyzed by a complex of silver acetate (B1210297) and a cinchona alkaloid (hydroquinine) can yield highly substituted pyrrolidines with excellent diastereomeric and enantiomeric control. nih.gov

Catalysts for Asymmetric A³ Coupling: The enantioselective A³ coupling is predominantly catalyzed by copper(I) salts in combination with chiral ligands. nih.gov These ligands create a chiral environment around the metal center, which differentiates the transition states leading to the two possible enantiomers of the propargylamine (B41283) product. nih.gov A variety of ligand types have been successfully employed, including those with P,N- and C,N-ligation motifs and Schiff bases. nih.gov The choice of ligand can significantly impact both the yield and the enantioselectivity of the reaction.

| Catalyst System | Reaction Type | Substrates | Enantiomeric Excess (ee) | Diastereomeric Ratio (dr) | Reference |

| AgOAc / Hydroquinine | [3+2] Cycloaddition | Imino ester + Methyl acrylate | up to 87% | Complete control | nih.gov |

| Cu(I) / Schiff base complex | A³ Coupling | Aldehyde + Alkyne + Pyrrolidine | High | N/A | nih.gov |

| Cu(I) / Carboxylic acid-thiourea | A³ Coupling | Aldehyde + Alkyne + Pyrrolidine | Good to Excellent | N/A | nih.gov |

| Pd(0) / Phosphoramidite ligand | [3+2] Cycloaddition | Trimethylenemethane + Imine | Excellent | High | organic-chemistry.org |

| Co or Ni / BOX ligand | C(sp³)–C(sp³) Coupling | 3-Pyrroline + Alkyl iodide | up to 97% | N/A | organic-chemistry.org |

An interactive table summarizing the performance of various chiral catalysts in the synthesis of pyrrolidine scaffolds.

Asymmetric induction is the process by which a chiral entity—be it a catalyst, an auxiliary, or a pre-existing stereocenter in the substrate—influences the creation of a new stereocenter, resulting in an unequal formation of stereoisomers. youtube.com In the synthesis of pyrrolidine rings, this is achieved by ensuring the transition states leading to the different stereoisomers are diastereomeric and thus have different energies. youtube.com

In catalytic asymmetric 1,3-dipolar cycloadditions, the chiral ligand bound to the metal catalyst controls the facial selectivity of the reaction. The catalyst complex coordinates with one or both reactants, creating a rigid and sterically defined environment that favors the approach of the dipole and dipolarophile from one specific direction, leading to the preferential formation of one enantiomer of the pyrrolidine product. rsc.org

Similarly, intramolecular cyclization reactions can be rendered asymmetric. For example, the 'clip-cycle' strategy involves an enantioselective intramolecular aza-Michael cyclization catalyzed by a chiral phosphoric acid. core.ac.ukwhiterose.ac.uk The chiral acid acts as a Brønsted acid catalyst, activating the substrate and providing a chiral environment that directs the ring-closing step to produce an enantioenriched pyrrolidine. core.ac.uk

Control of Stereogenic Centers within the Pyrrolidine Ring and Side Chains

Controlling the stereochemistry of multiple stereocenters, both within the five-membered ring and on its substituents, is a significant synthetic challenge. Strategies often rely on substrate control, where a stereocenter already present in the starting material directs the formation of subsequent stereocenters, or on catalyst control, where the chiral catalyst dictates the stereochemical outcome irrespective of other chiral elements. mdpi.comacs.org

Many synthetic routes to complex pyrrolidines begin with readily available chiral precursors from the "chiral pool," such as L-proline or (S)-pyroglutamic acid. acs.org The existing stereocenter at C2 can be used to direct the introduction of new substituents at other positions on the ring with high diastereoselectivity.

For analogues of Pyrrolidine, 1-(3-phenyl-2-propynyl)-, there are two main areas of stereochemical concern: the stereocenters on the pyrrolidine ring and the potential stereocenter on the propargyl side chain (if substituted at the benzylic position).

Ring Stereocenters: The relative and absolute stereochemistry of substituents at positions C2, C3, C4, and C5 is typically established during the ring-forming reaction. For example, in a [3+2] cycloaddition, the stereochemistry of the alkene dipolarophile is transferred to the C3 and C4 positions of the resulting pyrrolidine. nih.gov The choice between an exo or endo transition state, often controlled by the catalyst or reaction conditions, determines the relative stereochemistry between the substituents at C2/C5 and those at C3/C4. nih.gov

Side Chain Stereocenters: The asymmetric A³ coupling is a direct method for controlling the stereocenter on the propargyl side chain. nih.gov When an achiral pyrrolidine reacts with an aldehyde and a terminal alkyne in the presence of a chiral copper catalyst, a new chiral center is created at the carbon atom bonded to the nitrogen and the phenyl group, leading to an enantiomerically enriched N-propargyl pyrrolidine. If a chiral, non-racemic pyrrolidine is used as the starting amine in an A³ coupling, the reaction can produce diastereomeric products. The inherent stereochemistry of the pyrrolidine can influence the stereochemical outcome of the coupling, a phenomenon known as substrate-induced diastereoselectivity. Alternatively, a powerful chiral catalyst can override the influence of the substrate's chirality, a concept known as catalyst-controlled diastereoselection, allowing access to different diastereomers from the same chiral starting material. nih.gov

Stereochemical Analysis and Determination in Synthetic Pathways

The unambiguous determination of the stereochemical integrity of the synthesized pyrrolidine analogues is crucial. A combination of analytical techniques is employed to determine the enantiomeric excess (ee), diastereomeric ratio (dr), and the absolute and relative configurations of the products.

Nuclear Magnetic Resonance (NMR) Spectroscopy: High-resolution ¹H and ¹³C NMR spectroscopy is the primary tool for determining the relative stereochemistry of the pyrrolidine products. Diastereomers have distinct NMR spectra, and the ratio of isomers can often be determined by integrating characteristic signals. To determine enantiomeric excess, a chiral derivatizing agent, such as Mosher's acid chloride, can be used to convert the enantiomers into a mixture of diastereomers, which can then be distinguished and quantified by NMR (often ¹⁹F NMR if a fluorine-containing agent is used). acs.org

Chiral High-Performance Liquid Chromatography (HPLC): Chiral HPLC is the most common and accurate method for determining the enantiomeric excess of a chiral compound. The sample is passed through a column containing a chiral stationary phase, which interacts differently with the two enantiomers, causing them to separate and elute at different times. The ratio of the enantiomers is calculated from the areas of their respective peaks in the chromatogram. whiterose.ac.uk

X-ray Crystallography: For compounds that can be obtained as single crystals, X-ray crystallography provides definitive proof of their three-dimensional structure. It allows for the unambiguous determination of both the relative and absolute stereochemistry of all stereogenic centers in the molecule. nih.gov

Quantum Chemical Calculations: Theoretical calculations, such as Density Functional Theory (DFT), can be used to predict the most stable conformations and relative energies of different stereoisomers. beilstein-journals.org These computational results can support the experimental assignments of stereochemistry and provide insight into the factors controlling stereoselectivity.

Structural Elucidation and Conformational Analysis of Pyrrolidine, 1 3 Phenyl 2 Propynyl

Advanced Spectroscopic Characterization Techniques

Spectroscopic methods are fundamental to confirming the identity and elucidating the structural features of Pyrrolidine (B122466), 1-(3-phenyl-2-propynyl)-. Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy collectively provide a comprehensive characterization of the compound's connectivity and functional groups.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C)

High-resolution ¹H and ¹³C NMR spectroscopy are powerful tools for determining the carbon-hydrogen framework of Pyrrolidine, 1-(3-phenyl-2-propynyl)-. The expected chemical shifts are influenced by the electronic environments of the pyrrolidine ring, the phenyl group, and the propynyl (B12738560) linker.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the phenyl group, typically appearing as a multiplet in the range of δ 7.2-7.5 ppm. The methylene (B1212753) protons of the propynyl group (adjacent to the nitrogen) would likely resonate as a singlet or a finely coupled multiplet around δ 3.5-4.0 ppm. The protons on the pyrrolidine ring are expected to appear as two multiplets in the aliphatic region. The protons adjacent to the nitrogen (α-protons) would be downfield (around δ 2.5-3.0 ppm) compared to the β-protons (around δ 1.8-2.2 ppm) due to the deshielding effect of the nitrogen atom.

¹³C NMR: The carbon NMR spectrum would provide further structural confirmation. The carbons of the phenyl ring are expected to resonate in the aromatic region (δ 120-140 ppm). The two sp-hybridized carbons of the alkyne moiety would appear in the characteristic range of δ 80-90 ppm. The methylene carbon of the propynyl group would be found further downfield. Within the pyrrolidine ring, the α-carbons attached to the nitrogen are expected at approximately δ 50-55 ppm, while the β-carbons would appear more upfield at around δ 20-25 ppm.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for Pyrrolidine, 1-(3-phenyl-2-propynyl)-| Group | Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|---|

| Phenyl | Aromatic C-H | 7.2 - 7.5 | 120 - 140 |

| Propynyl | -C≡C- | - | 80 - 90 |

| Propynyl | N-CH₂-C≡ | 3.5 - 4.0 | ~40-50 |

| Pyrrolidine | α-CH₂ | 2.5 - 3.0 | 50 - 55 |

| Pyrrolidine | β-CH₂ | 1.8 - 2.2 | 20 - 25 |

Mass Spectrometry (MS) for Molecular Ion Confirmation

Mass spectrometry is used to determine the molecular weight and elemental composition of the compound. For Pyrrolidine, 1-(3-phenyl-2-propynyl)-, with a molecular formula of C₁₃H₁₅N, the expected exact mass would confirm its composition. The mass spectrum would show a prominent molecular ion peak [M]⁺. Fragmentation patterns would likely involve the cleavage of the bond between the pyrrolidine ring and the propynyl side chain, leading to characteristic fragment ions corresponding to the pyrrolidinyl cation and the 3-phenyl-2-propynyl fragment.

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy is instrumental in identifying the key functional groups within the molecule. The spectrum of Pyrrolidine, 1-(3-phenyl-2-propynyl)- is expected to exhibit several characteristic absorption bands. A weak but sharp absorption band around 2200-2260 cm⁻¹ would be indicative of the C≡C triple bond of the propynyl group. The aromatic C-H stretching vibrations of the phenyl ring would appear above 3000 cm⁻¹, while the aliphatic C-H stretching of the pyrrolidine and methylene groups would be observed just below 3000 cm⁻¹. The C-N stretching vibration of the tertiary amine is typically found in the 1250-1020 cm⁻¹ region.

Table 2: Characteristic IR Absorption Bands for Pyrrolidine, 1-(3-phenyl-2-propynyl)-| Functional Group | Vibrational Mode | Expected Frequency (cm⁻¹) |

|---|---|---|

| Aromatic C-H | Stretching | 3000 - 3100 |

| Aliphatic C-H | Stretching | 2850 - 2960 |

| Alkyne C≡C | Stretching | 2200 - 2260 (weak) |

| Aromatic C=C | Stretching | 1450 - 1600 |

| Tertiary Amine C-N | Stretching | 1020 - 1250 |

X-ray Crystallography for Solid-State Structural Determination and Conformation

X-ray crystallography provides precise information about the three-dimensional arrangement of atoms in the solid state. Analysis of the hydrochloride salt, 1-(3-Phenylprop-2-ynyl)pyrrolidinium chloride, reveals key structural parameters. In the crystal structure, the N1—C9 bond length is approximately 1.479 Å, which is consistent with a typical N—C single bond. The five-membered pyrrolidine ring is not planar, adopting a conformation that minimizes steric strain. The torsion angle within the ring is noted to be 14.92°, indicating a conformation close to an envelope shape. This puckered conformation is a characteristic feature of the pyrrolidine scaffold. The crystal structure is stabilized by intermolecular interactions, including C—H···Cl and N—H···Cl hydrogen bonds.

Conformational Dynamics and Preferred Orientations of the Pyrrolidine Ring and Propynyl Moiety

The pyrrolidine ring is not rigid and undergoes a rapid conformational interchange in solution, a phenomenon known as pseudorotation. The ring can adopt various puckered conformations, with the "envelope" and "twist" (or "half-chair") forms being the most common. In the envelope conformation, four of the ring atoms are coplanar, and the fifth is out of the plane. In the twist conformation, two adjacent atoms are displaced on opposite sides of the plane formed by the other three.

The specific conformation adopted by the pyrrolidine ring in Pyrrolidine, 1-(3-phenyl-2-propynyl)- is influenced by the bulky substituent attached to the nitrogen atom. The solid-state structure shows a preference for an envelope-like conformation. In solution, there would be an equilibrium between different puckered forms. The orientation of the 3-phenyl-2-propynyl moiety relative to the pyrrolidine ring is also subject to rotational freedom around the N-CH₂ single bond. The preferred orientation will be one that minimizes steric hindrance between the side chain and the protons of the pyrrolidine ring.

Influence of Substituents on Molecular Topology and Ring Puckering

The conformation of the pyrrolidine ring is highly sensitive to the nature and position of its substituents. Inductive and stereoelectronic factors play a crucial role in determining the degree of ring puckering and the preference for a particular conformer. Substituents can be oriented in either a pseudo-axial or pseudo-equatorial position, and their steric bulk can significantly influence the conformational equilibrium.

Chemical Reactivity and Transformation Studies of Pyrrolidine, 1 3 Phenyl 2 Propynyl

Reactivity of the Pyrrolidine (B122466) Nitrogen Atom

The nitrogen atom within the pyrrolidine ring of Pyrrolidine, 1-(3-phenyl-2-propynyl)- is a key center of reactivity. As a secondary amine, this nitrogen atom possesses a lone pair of electrons, rendering it basic and nucleophilic. nih.govwikipedia.org The cyclic structure of the pyrrolidine ring imparts a degree of conformational rigidity, which can influence its reactivity compared to acyclic secondary amines. wikipedia.org

The basicity of the pyrrolidine nitrogen can be influenced by substituents on the ring. nih.gov In the case of Pyrrolidine, 1-(3-phenyl-2-propynyl)-, the electron-withdrawing nature of the propargyl group can slightly decrease the basicity of the nitrogen atom. Nevertheless, it readily participates in acid-base reactions and can be protonated to form the corresponding ammonium (B1175870) salt.

The nucleophilicity of the pyrrolidine nitrogen allows it to react with a variety of electrophiles. These reactions are fundamental to the derivatization of this compound and are widely employed in the synthesis of more complex molecules. For instance, the nitrogen atom can undergo alkylation, acylation, and other nucleophilic addition reactions.

The reactivity of the nitrogen atom is also central to its role in catalysis. The unshared electron pair on the nitrogen can coordinate with metal centers, influencing the outcome of various transition-metal-catalyzed reactions. sci-hub.st This coordination can affect the electronic properties of the metal catalyst and, consequently, the rate and selectivity of the reaction.

Transformations Involving the Terminal Alkyne and Phenyl Groups

The terminal alkyne and phenyl groups are the other primary sites of reactivity in Pyrrolidine, 1-(3-phenyl-2-propynyl)-, offering a wide array of possibilities for structural modification.

The carbon-carbon triple bond of the alkyne group can be selectively hydrogenated to yield either the corresponding alkene or alkane, depending on the reaction conditions and the catalyst employed. For instance, catalytic hydrogenation over palladium, platinum, or nickel catalysts can lead to the fully saturated propyl-phenyl derivative. researchgate.netmdpi.com The use of specific catalysts, such as Lindlar's catalyst, allows for the stereoselective reduction of the alkyne to a (Z)-alkene.

The phenyl group can also undergo hydrogenation, although this typically requires more forcing conditions, such as high pressure and temperature, and the use of rhodium or ruthenium catalysts. researchgate.net This reaction would yield the corresponding cyclohexyl derivative.

Table 1: Hydrogenation Reactions of Pyrrolidine, 1-(3-phenyl-2-propynyl)-

| Starting Material | Reagents and Conditions | Product |

|---|---|---|

| Pyrrolidine, 1-(3-phenyl-2-propynyl)- | H₂, Pd/C | 1-(3-Phenylpropyl)pyrrolidine |

| Pyrrolidine, 1-(3-phenyl-2-propynyl)- | H₂, Lindlar's Catalyst | (Z)-1-(3-Phenylallyl)pyrrolidine |

| Pyrrolidine, 1-(3-phenyl-2-propynyl)- | H₂, Rh/C, High Pressure | 1-(3-Cyclohexylpropyl)pyrrolidine |

The phenyl ring of Pyrrolidine, 1-(3-phenyl-2-propynyl)- is susceptible to electrophilic aromatic substitution reactions. The position of substitution (ortho, meta, or para) is directed by the activating or deactivating nature of the propargylpyrrolidine substituent. Common functionalization reactions include nitration, halogenation, sulfonation, and Friedel-Crafts acylation and alkylation. These reactions introduce new functional groups onto the phenyl ring, enabling further diversification of the molecule's structure.

The terminal alkyne of Pyrrolidine, 1-(3-phenyl-2-propynyl)- can participate in alkyne metathesis reactions, which involve the scrambling of alkyne fragments, leading to the formation of new internal alkynes. This reaction is typically catalyzed by molybdenum or tungsten complexes.

More commonly, the terminal alkyne undergoes various cross-coupling reactions. researchgate.net The Sonogashira coupling, for example, involves the palladium-catalyzed reaction of a terminal alkyne with an aryl or vinyl halide, providing a powerful method for the formation of carbon-carbon bonds. nih.gov This reaction allows for the direct connection of the propargylpyrrolidine moiety to other aromatic or unsaturated systems. Other important cross-coupling reactions involving the alkyne group include the Heck reaction. nih.gov

Table 2: Cross-Coupling Reactions Involving the Alkyne Group

| Reaction Type | Coupling Partners | Catalyst System | Product Type |

|---|---|---|---|

| Sonogashira Coupling | Pyrrolidine, 1-(3-phenyl-2-propynyl)- + Aryl Halide | Pd catalyst, Cu(I) cocatalyst, Base | 1-(3-Aryl-3-phenyl-2-propynyl)pyrrolidine |

| Heck Coupling | Pyrrolidine, 1-(3-phenyl-2-propynyl)- + Vinyl Halide | Pd catalyst, Base | Substituted enyne derivative |

Exploration of Novel Reaction Pathways for Derivatization

The unique combination of functional groups in Pyrrolidine, 1-(3-phenyl-2-propynyl)- has spurred the exploration of novel reaction pathways for its derivatization. One such area of interest is multicomponent reactions, where three or more reactants combine in a single operation to form a complex product. phytojournal.comrsc.org The A³ coupling reaction, for instance, involves the reaction of an aldehyde, an amine (such as pyrrolidine), and an alkyne (such as phenylacetylene) to form a propargylamine (B41283). phytojournal.comresearchgate.net While Pyrrolidine, 1-(3-phenyl-2-propynyl)- is a product of such a reaction, its core structure can be further modified through subsequent multicomponent reactions.

Another area of investigation is the use of this compound in cycloaddition reactions. researchgate.net The alkyne functionality can act as a dipolarophile in 1,3-dipolar cycloadditions with azides or nitrile oxides to form triazoles or isoxazoles, respectively. These reactions provide efficient routes to highly functionalized heterocyclic systems.

Furthermore, intramolecular reactions involving the different reactive sites of the molecule are being explored. For example, under specific catalytic conditions, it may be possible to induce cyclization reactions involving the pyrrolidine nitrogen and the alkyne or phenyl group, leading to the formation of novel fused-ring systems. mdpi.comnih.gov

Mechanistic Studies of Reaction Pathways

Understanding the mechanisms of the various reactions involving Pyrrolidine, 1-(3-phenyl-2-propynyl)- is crucial for optimizing reaction conditions and controlling product selectivity. Mechanistic investigations often employ a combination of experimental techniques, such as kinetic studies and isotopic labeling, and computational methods.

For transition-metal-catalyzed reactions, such as cross-coupling and hydrogenation, mechanistic studies focus on elucidating the catalytic cycle. This includes identifying the active catalytic species, understanding the elementary steps of oxidative addition, transmetalation (in cross-coupling), migratory insertion, and reductive elimination, and determining the rate-limiting step.

In the context of multicomponent reactions like the A³ coupling, the generally accepted mechanism involves the initial formation of an iminium ion from the reaction of the amine and the aldehyde. phytojournal.com The alkyne then adds to this iminium ion, typically with the assistance of a metal catalyst that activates the alkyne C-H bond. phytojournal.comrsc.org

Mechanistic studies also shed light on the stereochemical and regiochemical outcomes of reactions. For instance, in the hydrogenation of the alkyne, the choice of catalyst and reaction conditions can be rationalized based on the proposed mechanism of hydrogen delivery to the alkyne on the catalyst surface.

Reaction Mechanism Elucidation via Intermediate Isolation

The elucidation of reaction mechanisms for compounds like Pyrrolidine, 1-(3-phenyl-2-propynyl)- often involves complex multi-step transformations where the isolation of transient intermediates is a significant challenge. However, studies on analogous N-propargylamines, particularly in the context of metal-catalyzed reactions, provide insights into plausible mechanistic pathways and the types of intermediates that might be formed.

A common reaction pathway for propargylamines is intramolecular cyclization, often catalyzed by transition metals such as gold. acs.orgrsc.orgresearchgate.netacs.orgnih.gov In these reactions, the initial step typically involves the coordination of the metal catalyst to the alkyne, activating it for nucleophilic attack. For Pyrrolidine, 1-(3-phenyl-2-propynyl)-, an intramolecular attack by the nitrogen of the pyrrolidine ring onto the activated alkyne could occur. This would lead to the formation of a cyclic intermediate.

Depending on the reaction conditions and the nature of the catalyst, several types of intermediates could be postulated. For instance, in gold-catalyzed cyclizations of propargylamides, vinyl-gold complexes have been identified as key intermediates. acs.org Analogously, a vinyl-gold intermediate could be formed from Pyrrolidine, 1-(3-phenyl-2-propynyl)-. Another possibility is the formation of an allene (B1206475) intermediate through a rsc.orgresearchgate.net- or researchgate.netresearchgate.net-sigmatropic rearrangement, which has been observed in the synthesis of pyrrolidine-2-ylidenes from related starting materials. researchgate.net The isolation and characterization of such intermediates, for example through spectroscopic methods like NMR at low temperatures or by trapping experiments, would be crucial to definitively establish the reaction mechanism.

Furthermore, 1,3-dipolar cycloaddition reactions are a hallmark of propargylamine chemistry, often proceeding through the in-situ generation of azomethine ylides. mdpi.com While direct isolation of these highly reactive dipoles is rare, their formation can be inferred from the structure of the resulting cycloadducts. In the case of Pyrrolidine, 1-(3-phenyl-2-propynyl)-, such reactions would likely involve the pyrrolidine nitrogen in the formation of the 1,3-dipole.

Kinetic and Thermodynamic Considerations in Reactivity

Quantitative data on the kinetics and thermodynamics of reactions involving Pyrrolidine, 1-(3-phenyl-2-propynyl)- are scarce in the literature. However, general principles and computational studies on similar systems can provide a qualitative understanding of the factors governing its reactivity.

The rates of reactions involving this compound will be influenced by several factors, including the concentration of reactants, temperature, solvent polarity, and the presence of catalysts. For instance, in catalyzed reactions, the nature and concentration of the catalyst would be a primary determinant of the reaction rate.

Computational studies, particularly using Density Functional Theory (DFT), have become a powerful tool for investigating the energetics of reaction pathways, including the calculation of activation energies and reaction enthalpies for intermediates and transition states. acs.orgrsc.orgresearchgate.netnih.govosi.lvmdpi.comnih.govresearchgate.net Such studies on gold-catalyzed hydroamination and cyclization of propargylamines have provided valuable insights into the relative stabilities of intermediates and the energy barriers for different mechanistic steps. acs.orgrsc.orgresearchgate.netnih.govresearchgate.netnih.govorganic-chemistry.orgfrontiersin.org

For a hypothetical intramolecular cyclization of Pyrrolidine, 1-(3-phenyl-2-propynyl)-, DFT calculations could be employed to model the potential energy surface. This would allow for the comparison of different possible pathways and the identification of the rate-determining step. The thermodynamic parameters, such as the change in Gibbs free energy (ΔG), would indicate the spontaneity of the reaction and the relative stability of the products.

The table below presents a hypothetical summary of kinetic and thermodynamic parameters that could be determined for a reaction of Pyrrolidine, 1-(3-phenyl-2-propynyl)-, based on typical values for similar organic reactions.

| Parameter | Symbol | Hypothetical Value Range | Significance |

| Activation Energy | Ea | 80 - 150 kJ/mol | Energy barrier that must be overcome for the reaction to occur. A lower value indicates a faster reaction rate. |

| Rate Constant | k | Varies with temperature and concentration | Proportionality constant relating the rate of the reaction to the concentration of reactants. |

| Enthalpy of Reaction | ΔH | -100 to +50 kJ/mol | Heat absorbed or released during the reaction. A negative value indicates an exothermic reaction. |

| Entropy of Reaction | ΔS | -50 to +50 J/(mol·K) | Change in disorder of the system during the reaction. |

| Gibbs Free Energy | ΔG | Negative for spontaneous reactions | Determines the spontaneity of a reaction at constant temperature and pressure. |

Note: The values in this table are illustrative and not based on experimental data for Pyrrolidine, 1-(3-phenyl-2-propynyl)-.

Computational and Theoretical Investigations of Pyrrolidine, 1 3 Phenyl 2 Propynyl

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful methods for investigating the electronic properties of molecules. rsdjournal.orgnih.gov These calculations can provide insights into electron distribution, orbital energies (such as the Highest Occupied Molecular Orbital, HOMO, and Lowest Unoccupied Molecular Orbital, LUMO), and molecular electrostatic potential. This information is fundamental for predicting a molecule's reactivity, stability, and potential interaction sites.

Energetic Landscape Analysis of Reaction Intermediates and Transition States

A critical application of quantum chemistry is the mapping of reaction pathways. nih.gov This involves calculating the energies of reactants, products, and any intermediates and transition states that occur during a chemical transformation. By mapping the energetic landscape, chemists can elucidate reaction mechanisms and predict the feasibility and kinetics of a reaction. For a molecule like Pyrrolidine (B122466), 1-(3-phenyl-2-propynyl)-, such studies could, for example, explore its synthesis pathways or its potential reactions, such as cycloadditions involving the alkyne group. However, no specific studies detailing this analysis for the target compound have been identified.

Prediction of Spectroscopic Parameters

Theoretical calculations are frequently used to predict spectroscopic data, such as NMR chemical shifts, infrared vibrational frequencies, and UV-Vis absorption spectra. rsdjournal.org Comparing predicted spectra with experimental data is a standard method for confirming molecular structures. For instance, computational modeling of 3-phenyl-2-propynenitrile has been used to understand its electronic spectroscopy. illinois.edu A similar approach for Pyrrolidine, 1-(3-phenyl-2-propynyl)- would be invaluable for its characterization, but such a study is not currently available.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations are used to study the movement of atoms and molecules over time. This technique is particularly useful for analyzing the conformational flexibility of molecules like pyrrolidines, which can adopt various puckered forms known as "pseudorotation". researchgate.net MD simulations can also model how a molecule interacts with its environment, such as a solvent or a biological receptor. This provides insight into properties like solubility and binding affinity. Despite the utility of MD for studying pyrrolidine-containing compounds, simulations specific to Pyrrolidine, 1-(3-phenyl-2-propynyl)- have not been reported.

Structure-Reactivity Correlation Studies

Structure-reactivity correlation studies aim to establish a quantitative relationship between a molecule's structural or electronic features and its chemical reactivity or biological activity. These studies often involve synthesizing a series of related compounds, measuring their activity, and then using computational descriptors (e.g., electronic parameters from DFT) to build a predictive model. nih.gov Such studies are fundamental in rational drug design and catalyst development. While the pyrrolidine scaffold is a frequent subject of such investigations, a specific structure-reactivity study for Pyrrolidine, 1-(3-phenyl-2-propynyl)- is absent from the literature.

Applications of Pyrrolidine, 1 3 Phenyl 2 Propynyl in Synthetic Methodology

Utilization as a Building Block in Complex Chemical Synthesis

The inherent reactivity of the propargylamine (B41283) moiety within Pyrrolidine (B122466), 1-(3-phenyl-2-propynyl)- makes it a highly versatile building block for the construction of more complex molecular architectures, particularly nitrogen-containing heterocycles. dl.ac.ukopenmedicinalchemistryjournal.com The terminal alkyne and the tertiary amine functionalities provide multiple reaction sites for elaboration.

One of the primary methods for the synthesis of propargylamines like Pyrrolidine, 1-(3-phenyl-2-propynyl)- is the A³ (aldehyde-alkyne-amine) coupling reaction. This multicomponent reaction brings together an aldehyde, a terminal alkyne (such as phenylacetylene), and a secondary amine (pyrrolidine) in a one-pot synthesis, offering an efficient and atom-economical route to these valuable synthetic intermediates. The general applicability of this reaction allows for the facile generation of a library of related compounds for further synthetic exploration.

Once formed, Pyrrolidine, 1-(3-phenyl-2-propynyl)- can participate in a variety of subsequent transformations. The alkyne group can undergo cycloaddition reactions, such as the [3+2] cycloaddition with azides to form triazoles, or participate in metal-catalyzed cross-coupling and annulation reactions to construct more elaborate heterocyclic systems. The pyrrolidine nitrogen can act as a nucleophile or a base, influencing the reactivity of the molecule and enabling further functionalization.

| Starting Materials | Reaction Type | Product Class |

| Benzaldehyde, Phenylacetylene, Pyrrolidine | A³ Coupling | Propargylamines |

| Pyrrolidine, 1-(3-phenyl-2-propynyl)-, Organic Azide | [3+2] Cycloaddition | Triazole-substituted Pyrrolidines |

| Pyrrolidine, 1-(3-phenyl-2-propynyl)-, Electrophile | Metal-catalyzed Cyclization | Fused Heterocyclic Systems |

Role in the Design of Chiral Catalysts and Auxiliaries

The development of chiral catalysts and auxiliaries is paramount for asymmetric synthesis, enabling the selective production of a single enantiomer of a chiral molecule. nih.gov Pyrrolidine derivatives, particularly those derived from the chiral pool such as proline, have a long and successful history in this field. While specific research on the chiral variants of Pyrrolidine, 1-(3-phenyl-2-propynyl)- as catalysts is not extensively documented, the structural motifs present suggest significant potential.

The synthesis of chiral, non-racemic Pyrrolidine, 1-(3-phenyl-2-propynyl)- can be envisioned through asymmetric variations of the A³ coupling reaction, employing chiral ligands or catalysts. Once obtained in an enantiomerically pure form, this compound could serve as a chiral ligand for transition metal catalysts. The nitrogen atom of the pyrrolidine ring and the π-system of the phenylpropynyl group could coordinate to a metal center, creating a chiral environment that could induce enantioselectivity in a variety of transformations, such as hydrogenations, hydrosilylations, or cross-coupling reactions.

Furthermore, the propargyl group offers a handle for the introduction of other coordinating groups, allowing for the design of bidentate or tridentate chiral ligands. The rigidity of the alkyne unit can also impart specific conformational preferences to the resulting metal complexes, which is often a crucial factor in achieving high levels of stereocontrol.

| Potential Chiral Application | Key Structural Feature | Possible Catalyzed Reactions |

| Chiral Ligand for Transition Metals | Pyrrolidine Nitrogen and Phenylpropynyl π-system | Asymmetric Hydrogenation, Asymmetric Allylic Alkylation |

| Chiral Auxiliary | Attachment to a Substrate | Diastereoselective Addition Reactions |

| Chiral Organocatalyst | Proline-derived Pyrrolidine Ring | Asymmetric Aldol or Michael Reactions |

Contributions to the Development of New Synthetic Reactions and Transformations

The unique electronic and steric properties of Pyrrolidine, 1-(3-phenyl-2-propynyl)- can be leveraged to drive the development of novel synthetic methodologies. Propargylamines are known to participate in a variety of cascade or domino reactions, where a single synthetic operation leads to the formation of multiple chemical bonds and a significant increase in molecular complexity. chemrxiv.org

For instance, the intramolecular reaction between the alkyne and a tethered nucleophile, triggered by an external reagent, could lead to the formation of complex bicyclic or spirocyclic systems containing the pyrrolidine moiety. The phenyl group on the alkyne can influence the regioselectivity and stereoselectivity of these transformations through electronic and steric effects.

Moreover, the activation of the C-H bond of the terminal alkyne by a suitable metal catalyst in the presence of other reactants can initiate novel multicomponent reactions beyond the classical A³ coupling. researchgate.net This could involve the interception of key intermediates with different electrophiles or nucleophiles, leading to the discovery of new pathways for the synthesis of diverse and complex molecules. The exploration of the reactivity of Pyrrolidine, 1-(3-phenyl-2-propynyl)- under various catalytic conditions holds the promise of uncovering new and efficient synthetic transformations.

| Reaction Type | Potential Outcome | Key Feature Utilized |

| Intramolecular Cascade Reaction | Bicyclic or Spirocyclic Pyrrolidines | Proximity of reactive groups |

| Novel Multicomponent Reaction | Highly substituted heterocycles | Metal-catalyzed C-H activation |

| Rearrangement Reactions | Isomeric Pyrrolidine Derivatives | Propargylamine scaffold |

Q & A

Basic: What synthetic methodologies are recommended for optimizing the yield of Pyrrolidine, 1-(3-phenyl-2-propynyl)- in nucleophilic substitution reactions?

Answer:

A robust approach involves integrating Design of Experiments (DoE) with flow chemistry platforms. For example, a Central Composite Face-centered (CCF) design can systematically explore critical factors such as temperature (30–70°C), residence time (0.5–3.5 minutes), and pyrrolidine equivalents (2–10) to maximize yield while minimizing impurities . This method accounts for factor interactions (e.g., temperature-residence time) and identifies optimal conditions through response surface modeling. Predefined experimental bounds should align with kinetic studies of analogous reactions to ensure reproducibility .

Advanced: How do conformational dynamics of the pyrrolidine ring influence the reactivity and stereochemical outcomes in derivatives like Pyrrolidine, 1-(3-phenyl-2-propynyl)-?

Answer:

The pyrrolidine ring’s puckering amplitude (ϕmax: 35°–45°) and phase angle (P) dictate substituent spatial arrangements, impacting transition states and regioselectivity. For instance, quasi-axial positioning of bulky groups (e.g., 3-phenyl-2-propynyl) can hinder nucleophilic attack or stabilize intermediates via steric or electronic effects. Conformational analysis using 3J(H,H) spin–spin coupling constants and DFT calculations can predict preferred ring conformations under varying conditions (e.g., pH, solvent) . X-ray crystallography of analogous compounds (e.g., 1-Tosyl-2-Ethyl Pyrrolidine) provides empirical validation of these models .

Basic: What analytical techniques are effective for characterizing the structural integrity of Pyrrolidine, 1-(3-phenyl-2-propynyl)-?

Answer:

- UPLC/Q-TOF Mass Spectrometry : Enables precise identification via characteristic fragmentation patterns (e.g., cleavage of N-terminal proline residues in ETD mode) and isotopic distribution analysis .

- X-ray Crystallography : Resolves bond angles, torsion angles, and unit cell parameters, critical for confirming stereochemistry and purity .

- NMR Spectroscopy : ¹H/¹³C NMR coupled with 2D techniques (e.g., COSY, NOESY) maps proton environments and spatial interactions, distinguishing regioisomers .

Advanced: When encountering discrepancies in reported antimicrobial activities of pyrrolidine derivatives, what methodological approaches can validate biological data?

Answer:

- Standardized MIC Assays : Replicate studies under controlled conditions (e.g., fixed bacterial strains, growth media) to minimize variability. For example, discrepancies in MIC values against E. coli (<125 µg/mL vs. 150 µg/mL) may arise from differences in bacterial sub-strains or compound purity .

- Structure-Activity Relationship (SAR) Profiling : Compare analogs (e.g., pyridinyl vs. phenyl substituents) to isolate structural determinants of activity. Molecular docking (e.g., RAGE inhibitor studies) can predict binding interactions and validate empirical data .

- Bioassay Triangulation : Cross-reference results with alternative methods (e.g., time-kill assays, biofilm inhibition) to confirm antimicrobial mechanisms .

Basic: How can researchers mitigate challenges in isolating pyrrolidine alkaloids from complex mixtures?

Answer:

- Mass Spectral Networking : Use Fast Data-Directed Acquisition (Fast-DDA) to cluster MS/MS spectra of pyrrolidine derivatives, prioritizing high-response ions for targeted isolation. This approach resolves isomers (e.g., Codonopsis pilosula alkaloids) by matching fragmentation pathways .

- Chromatographic Optimization : Adjust mobile phase pH or gradient elution to enhance separation of polar analogs (e.g., protonated pyrrolidine vs. neutral contaminants) .

Advanced: What strategies address contradictions in catalytic efficiency during pyrrolidine functionalization (e.g., α-position coupling)?

Answer:

- Synthon Compatibility Screening : Test anionic, cationic, and radical coupling partners (e.g., benzylic halides, Grignard reagents) to identify reaction-specific bottlenecks. For example, steric hindrance at the α-position may favor radical pathways over ionic mechanisms .

- In Situ Spectroscopy : Monitor reaction progress via Raman or IR to detect intermediates (e.g., enamine formation) and optimize catalyst loading (e.g., Cp*-based systems for dehydrogenative oxidation) .

Basic: What computational tools are recommended for modeling pyrrolidine-based compounds?

Answer:

- DFT Calculations : Predict electronic properties (e.g., HOMO-LUMO gaps) and transition states using software like Gaussian or ORCA. Validate with experimental SCXD data (e.g., pseudo-axial vs. pseudo-equatorial conformations) .

- Molecular Dynamics (MD) Simulations : Simulate solvation effects and ligand-receptor binding (e.g., RAGE inhibitors) under physiological conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.